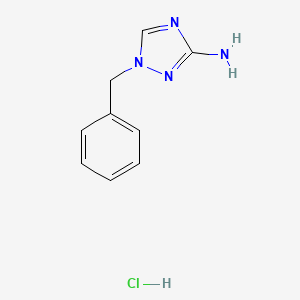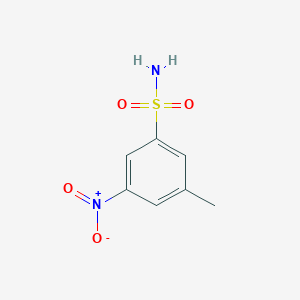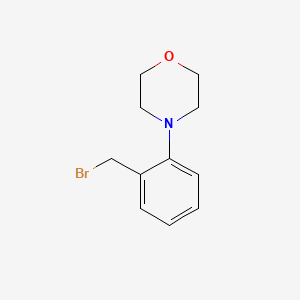
4-Fluoro-2,3-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2,3-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10FNO2S and a molecular weight of 203.24 g/mol . It is a derivative of benzene, featuring a sulfonamide group, two methyl groups, and a fluorine atom attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Fluoro-2,3-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 4-fluoro-2,3-dimethylbenzene. The reaction is carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent, such as dichloromethane or chloroform. The reaction mixture is then neutralized with ammonia or an amine to yield the sulfonamide product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Fluoro-2,3-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where the fluorine or methyl groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-Fluoro-2,3-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical processes, resulting in the compound’s biological effects .
Comparison with Similar Compounds
4-Fluoro-2,3-dimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide: This compound has a similar structure but with different positions of the methyl groups, which can lead to variations in its chemical and biological properties.
4-Fluoro-1,2-dimethylbenzene: Lacking the sulfonamide group, this compound exhibits different reactivity and applications.
Properties
Molecular Formula |
C8H10FNO2S |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-fluoro-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10FNO2S/c1-5-6(2)8(13(10,11)12)4-3-7(5)9/h3-4H,1-2H3,(H2,10,11,12) |
InChI Key |
BELWVTSBUAOCEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


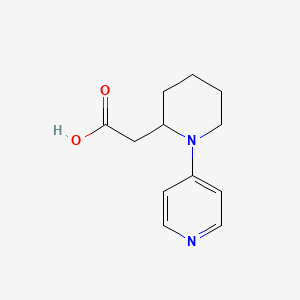
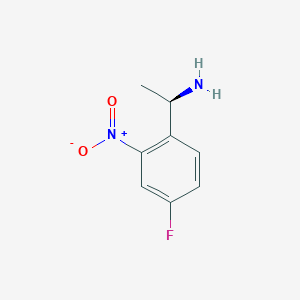

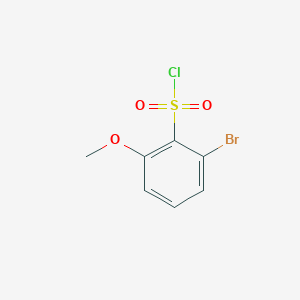
amine](/img/structure/B13583580.png)
![2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13583590.png)
![N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13583598.png)

![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13583609.png)


